molecular formula C11H13NO3 B13719808 N-cyclopropyl-3-hydroxy-5-methoxybenzamide

N-cyclopropyl-3-hydroxy-5-methoxybenzamide

Cat. No.: B13719808
M. Wt: 207.23 g/mol
InChI Key: NVISTYJOQVXLHV-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-hydroxy-5-methoxybenzamide is a benzamide derivative characterized by the presence of a cyclopropyl group, a hydroxyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-hydroxy-5-methoxybenzamide typically involves the reaction of 3-hydroxy-5-methoxybenzoic acid with cyclopropanamine. The reaction is facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in a solvent such as N,N-dimethylformamide at a temperature of around 40°C for several hours. The product is then extracted and purified using techniques like silica-gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-hydroxy-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-cyclopropyl-3-oxo-5-methoxybenzamide.

    Reduction: Formation of N-cyclopropyl-3-hydroxy-5-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-3-hydroxy-5-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclopropyl group may influence the compound’s overall conformation and its ability to interact with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-hydroxy-4-methoxybenzamide: Similar structure but with the methoxy group at the 4-position instead of the 5-position.

    3-hydroxy-N,N-dimethylbenzamide: Lacks the cyclopropyl group and has dimethylamine instead of the benzamide moiety.

Uniqueness

N-cyclopropyl-3-hydroxy-5-methoxybenzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance and rigidity to the molecule, potentially enhancing its stability and specificity in interactions with biological targets .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-cyclopropyl-3-hydroxy-5-methoxybenzamide

InChI

InChI=1S/C11H13NO3/c1-15-10-5-7(4-9(13)6-10)11(14)12-8-2-3-8/h4-6,8,13H,2-3H2,1H3,(H,12,14)

InChI Key

NVISTYJOQVXLHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)C(=O)NC2CC2

Origin of Product

United States

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